molecular formula C15H16FN B14597956 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile CAS No. 60526-65-0

4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile

Cat. No.: B14597956
CAS No.: 60526-65-0
M. Wt: 229.29 g/mol
InChI Key: ZTFDLMZGWPNMQD-UHFFFAOYSA-N
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Description

4-(4-Fluorobicyclo[222]octan-1-yl)benzonitrile is a chemical compound that features a bicyclic structure with a fluorine atom and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile typically involves the reaction of 4-fluorobicyclo[2.2.2]octane with benzonitrile under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the bicyclic structure can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary based on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce different functional groups into the compound.

Scientific Research Applications

4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and receptor binding.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the benzonitrile group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorobicyclo[2.2.2]octan-1-yl)methanol
  • 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)

Uniqueness

4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile is unique due to its combination of a bicyclic structure with a fluorine atom and a benzonitrile group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

60526-65-0

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

4-(4-fluoro-1-bicyclo[2.2.2]octanyl)benzonitrile

InChI

InChI=1S/C15H16FN/c16-15-8-5-14(6-9-15,7-10-15)13-3-1-12(11-17)2-4-13/h1-4H,5-10H2

InChI Key

ZTFDLMZGWPNMQD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)C3=CC=C(C=C3)C#N)F

Origin of Product

United States

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